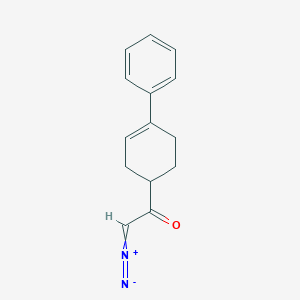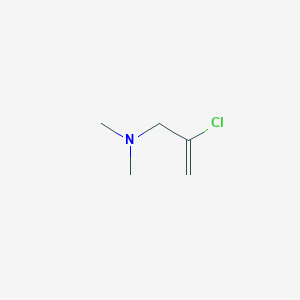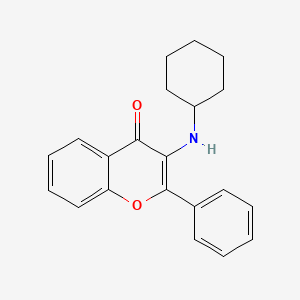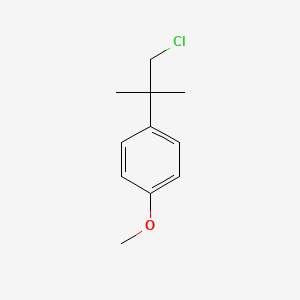
3,6-Dimethylhepta-2,5-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethylhepta-2,5-dien-1-ol is an organic compound with the molecular formula C9H16O It is characterized by the presence of two methyl groups and a hydroxyl group attached to a heptadiene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylhepta-2,5-dien-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpent-3-enal with propen-2-ylmagnesium bromide, followed by acetylation of the resulting carbinol . Another approach involves the dehydration of trans-2-(1-hydroxy-1-methylethyl)-1-methoxycyclopropane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
化学反応の分析
Types of Reactions: 3,6-Dimethylhepta-2,5-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 3,6-dimethylhepta-2,5-dien-1-one.
Reduction: Formation of 3,6-dimethylheptanol.
Substitution: Formation of 3,6-dimethylhepta-2,5-dien-1-chloride.
科学的研究の応用
3,6-Dimethylhepta-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 3,6-Dimethylhepta-2,5-dien-1-ol depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of conjugated double bonds and a hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its activity.
類似化合物との比較
Phorone: 2,6-Dimethyl-2,5-heptadien-4-one, a compound with a similar backbone but different functional groups.
Uniqueness: 3,6-Dimethylhepta-2,5-dien-1-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group on a heptadiene backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
43161-23-5 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
3,6-dimethylhepta-2,5-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(2)4-5-9(3)6-7-10/h4,6,10H,5,7H2,1-3H3 |
InChIキー |
BHMQPIJXSKLQKE-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC(=CCO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14670372.png)
![4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine](/img/structure/B14670378.png)
![2-[[(1S)-1-carboxyethyl]-hydroxyamino]propanoic acid](/img/structure/B14670386.png)
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)


![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)

![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)

![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
